4-异噻唑碳腈

描述

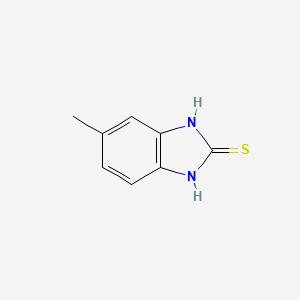

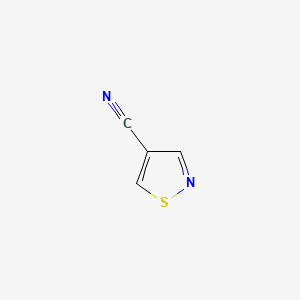

4-Isothiazolecarbonitrile is a chemical compound with the molecular formula C4H2N2S and a molecular weight of 110.137 . It is also known by its CAS Registry Number: 3912-37-6 .

Synthesis Analysis

The synthesis of 4-Isothiazolecarbonitrile involves treating a 5,5-dithiobis(3-halo-4-isothiazolecarbonitrile), where the halogen atoms are chlorine or bromine, with a halogenating agent (chlorine or bromine) to form the intermediate 3-halo-4-cyano-S-isothiazoiesulfenyl halide . This intermediate is then subjected to mild heating, which results in cyclization and the formation of the corresponding 3,4-dihaloisothiazolo .Molecular Structure Analysis

The molecular structure of 4-Isothiazolecarbonitrile can be represented by the InChI string: InChI=1S/C4H2N2S/c5-1-4-2-6-7-3-4/h2-3H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 4-Isothiazolecarbonitrile are complex and involve multiple steps. For instance, the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of AgF, Pd(Ph3P)2Cl2, and Ph3P in MeCN at ca. 82 °C leads to a complete consumption of the starting isothiazole and isolation of the desired 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile .科学研究应用

Organic Synthesis

Isothiazole derivatives are valuable in organic synthesis due to their reactivity and ability to form various complex molecules. For instance, they can undergo halogenation, arylation, and coupling reactions to produce novel compounds with potential biological activities . These reactions are crucial for creating new molecules that can be further tested for various properties, including medicinal and material applications.

Pharmaceutical Development

Isothiazoles, including isothiazole-4-carbonitrile, are prominent in drug discovery. They are found in compounds with a wide range of biological activities, such as antimicrobial, antiviral, and antifungal properties . The versatility of the isothiazole ring allows for the development of new drugs with potential efficacy against various diseases.

Agrochemicals

The isothiazole ring system is also used in the development of agrochemicals. Compounds containing this moiety have been utilized as fungicides and herbicides, providing protection against a variety of plant pathogens and pests . This application is crucial for enhancing crop yield and ensuring food security.

Dyes and Pigments

Isothiazole derivatives are used in the synthesis of dyes and pigments. Their structural properties allow for the creation of compounds with specific coloration characteristics, which are used in textile and paint industries . The ability to tailor these molecules for particular hues and stability profiles makes them valuable in material sciences.

Photographic Sensitizers

In the field of photography, isothiazole-4-carbonitrile derivatives serve as sensitizers. These compounds are designed to respond to light, which is essential in the development of photographic films and papers . The sensitivity to light can be adjusted by modifying the isothiazole structure, allowing for a range of photographic applications.

Catalysts and Ligands

Isothiazole compounds can act as catalysts or ligands in chemical reactions. Their unique electronic and structural properties enable them to facilitate or mediate various chemical transformations, which is beneficial in industrial chemistry and environmental applications .

作用机制

Mode of Action

Isothiazoles in general are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Isothiazoles are known to be involved in a variety of biochemical pathways due to their wide biological activity .

Result of Action

Isothiazoles in general are known to exhibit a wide range of biological activities .

未来方向

Future research on 4-Isothiazolecarbonitrile could focus on its potential antiviral properties, given that isothiazole derivatives have shown effectiveness against HIV-1 and HIV-2 . Additionally, further investigation into the synthesis and chemical reactions of 4-Isothiazolecarbonitrile could provide valuable insights into its potential applications .

属性

IUPAC Name |

1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-1-4-2-6-7-3-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYPFRDEUKBLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192371 | |

| Record name | 4-Isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isothiazolecarbonitrile | |

CAS RN |

3912-37-6 | |

| Record name | 4-Isothiazolecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003912376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。